molecular formula C12H18FNO4 B14009200 (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B14009200
M. Wt: 259.27 g/mol
InChI Key: ZZOLHPFGDKIOCE-RYPBNFRJSA-N
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Description

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.

    Biological Studies: It is employed in studying the interactions of fluorinated compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, allowing precise interactions with target sites, which can lead to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-chloro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

The presence of the fluorine atom in (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(1R,3R,4R,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m1/s1

InChI Key

ZZOLHPFGDKIOCE-RYPBNFRJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H]([C@@H]1C(=O)O)[C@H](C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F

Origin of Product

United States

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